
Bétahistine-d3 dihydrochlorure
Vue d'ensemble
Description
La Bétahistine-d3 (chlorhydrate) est une forme deutérée de la bétahistine, un médicament antivertigeux de type histamine. Elle est principalement utilisée pour traiter les symptômes associés à la maladie de Ménière, tels que les vertiges, les acouphènes et la perte auditive . La forme deutérée, Bétahistine-d3, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme de la bétahistine en raison de son marquage isotopique stable.
Applications De Recherche Scientifique
Pharmacokinetics
Betahistine is rapidly absorbed when taken orally, with peak plasma concentrations typically reached within one hour. It has a short half-life of approximately 3 to 4 hours, necessitating multiple daily doses for sustained effect .
Treatment of Ménière’s Disease
Betahistine is widely recognized for its efficacy in managing symptoms associated with Ménière's disease. Clinical studies have shown that it significantly reduces the frequency and intensity of vertigo attacks compared to placebo treatments .
Other Vestibular Disorders
Beyond Ménière's disease, betahistine has been explored for its effectiveness in treating various vestibular disorders:
- Vestibular Neuritis : Studies indicate that betahistine can improve recovery rates from acute vestibular dysfunction .
- Binge Eating Disorder : Emerging research suggests potential applications in treating binge eating disorder by modulating neurotransmitter levels associated with appetite regulation .
Study 1: Efficacy in Vestibular Disorders
In a randomized controlled trial involving patients with vestibular disorders, participants receiving betahistine reported a significant reduction in vertigo episodes and improved quality of life metrics compared to those receiving placebo. The study highlighted a dosage range of 24 to 48 mg per day as optimal for symptom relief .
Study 2: Pharmacokinetic Insights
A pharmacokinetic study using animal models demonstrated that higher doses of betahistine resulted in significantly increased plasma concentrations and faster recovery from induced vestibular dysfunction. This study emphasized the relationship between dosage and therapeutic outcomes, suggesting that intravenous administration could enhance bioavailability compared to oral routes .
Comparative Data Table
Mécanisme D'action
Target of Action
Betahistine-d3 dihydrochloride primarily targets histamine receptors , specifically the H1 and H3 receptors . These receptors are located on blood vessels in the inner ear . The H1 receptor is a weak agonist, while the H3 receptor is a strong antagonist .
Mode of Action
Betahistine-d3 dihydrochloride acts as a weak agonist at histamine H1 receptors and a potent antagonist at H3 receptors . As an agonist of H1 receptors, it causes local vasodilation and increased permeability . As an antagonist of H3 receptors, it increases the generation of neuronal excitation, for example, in the vestibular nuclei .
Biochemical Pathways
The action of Betahistine-d3 dihydrochloride on histamine receptors influences the endolymphatic fluid homeostasis in the ear . This action helps to reverse the underlying problem of endolymphatic hydrops .
Pharmacokinetics
Betahistine-d3 dihydrochloride undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA) . Due to the extremely low plasma levels of Betahistine-d3 dihydrochloride, 2PAA can be considered a surrogate index for quantitation of the parent drug . The pharmacokinetic parameters such as Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf have been calculated for each subject from concentrations of 2-PAA in plasma .
Result of Action
The primary result of Betahistine-d3 dihydrochloride action is the reduction of episodes of vertigo associated with Ménière’s disease . It is thought to reduce symptoms through its actions on histamine receptors . The overall monthly attack rate fell significantly by the factor 0.758 (0.705 to 0.816; P<0.001) .
Analyse Biochimique
Biochemical Properties
Betahistine-d3 dihydrochloride interacts with histamine receptors, specifically, it acts as an agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . These interactions play a crucial role in its biochemical reactions . The compound’s molecular properties have been studied using ab initio MO-LCAO-SCF method .
Cellular Effects
Betahistine-d3 dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by interacting with histamine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Betahistine-d3 dihydrochloride involves its actions on histamine receptors. As a histamine H1 receptor agonist and a H3 receptor antagonist, it changes the generation of neuronal excitation . This interaction at the molecular level can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Betahistine-d3 dihydrochloride over time in laboratory settings have been observed in several studies. For instance, a study showed that the incidence of attacks related to Meniere’s disease did not differ between different treatment groups over time . The overall monthly attack rate fell significantly .
Dosage Effects in Animal Models
In animal models, the effects of Betahistine-d3 dihydrochloride vary with different dosages. A study conducted on cats showed that betahistine treatment at different doses led to different outcomes . Lower doses had no effects on postural function recovery but induced an acute symptomatic effect characterized by a fast balance improvement . Higher doses induced both this acute effect and a significant acceleration of the recovery process .
Metabolic Pathways
Betahistine-d3 dihydrochloride is involved in metabolic pathways related to histamine. It is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . There is both clinical and in vitro evidence that monoamine oxidase enzymes are responsible for the metabolism of betahistine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La Bétahistine-d3 (chlorhydrate) peut être synthétisée par un processus en plusieurs étapes à partir de précurseurs deutérés. La synthèse implique la réaction de la pyridine deutérée avec l'éthylamine deutérée dans des conditions contrôlées pour former le produit souhaité. La réaction nécessite généralement un catalyseur et est effectuée sous atmosphère inerte pour éviter les réactions secondaires indésirables .
Méthodes de production industrielle
La production industrielle de Bétahistine-d3 (chlorhydrate) implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
La Bétahistine-d3 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : La bétahistine peut être oxydée pour former l'acide 2-pyridylacétique, son principal métabolite.
Substitution : Elle peut subir des réactions de substitution, en particulier la N-acétylation, pour former la N-acétyl bétahistine.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Substitution : L'anhydride acétique et la triéthylamine sont couramment utilisés pour les réactions de N-acétylation.
Principaux produits
Oxydation : Acide 2-pyridylacétique
Substitution : N-acétyl bétahistine
Applications de la recherche scientifique
La Bétahistine-d3 (chlorhydrate) est largement utilisée dans la recherche scientifique en raison de son marquage isotopique stable. Ses applications incluent :
Études pharmacocinétiques : Utilisée pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de la bétahistine dans l'organisme.
Analyse des voies métaboliques : Aide à identifier et à quantifier les métabolites de la bétahistine.
Études d'interaction médicamenteuse : Utilisée pour étudier les interactions potentielles entre la bétahistine et d'autres médicaments.
Recherche clinique : Employée dans les essais cliniques pour évaluer l'efficacité et l'innocuité de la bétahistine dans le traitement de la maladie de Ménière.
Mécanisme d'action
La Bétahistine-d3 (chlorhydrate) exerce ses effets principalement par son action sur les récepteurs de l'histamine. Elle agit comme un agoniste faible des récepteurs H1 de l'histamine et comme un antagoniste des récepteurs H3 de l'histamine . Cette double action entraîne une vasodilatation et une augmentation de la perméabilité dans l'oreille interne, ce qui contribue à soulager les symptômes de la maladie de Ménière en réduisant la pression endolymphatique .
Comparaison Avec Des Composés Similaires
La Bétahistine-d3 (chlorhydrate) peut être comparée à d'autres analogues de l'histamine et agents antivertigeux :
Bétahistine dihydrochlorure : La forme non deutérée, couramment utilisée en milieu clinique.
Bétahistine mesilate : Une autre forme saline de la bétahistine, utilisée de manière interchangeable avec la forme dihydrochlorure, mais avec des propriétés pharmacocinétiques différentes.
Diménhydrinate : Un antihistaminique utilisé pour traiter le mal des transports et les vertiges, mais avec un mécanisme d'action différent.
La Bétahistine-d3 (chlorhydrate) est unique en raison de son marquage isotopique stable, ce qui la rend particulièrement précieuse dans les milieux de recherche pour des études pharmacocinétiques et métaboliques détaillées .
Activité Biologique
Betahistine-d3 dihydrochloride is a deuterated form of betahistine, a compound primarily used in the treatment of Ménière's disease and other vestibular disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Histamine Receptor Interaction:
Betahistine acts as a partial agonist at histamine H1 receptors and a strong antagonist at histamine H3 receptors . The activation of H1 receptors in the inner ear promotes vasodilation and increases vascular permeability, which is crucial for alleviating symptoms associated with endolymphatic hydrops in Ménière's disease. Conversely, the antagonistic action on H3 receptors enhances the release of neurotransmitters such as histamine, serotonin, and norepinephrine, which further contributes to its therapeutic effects by modulating vestibular function and balance .
Pharmacodynamics
Research indicates that betahistine influences neuronal firing within vestibular nuclei. A study involving healthy volunteers demonstrated that doses of 8 mg to 32 mg significantly reduced nystagmus duration by up to 59%, indicating its effectiveness in modulating vestibular responses .
Table 1: Effects of Betahistine on Nystagmus Duration
Dose (mg) | Reduction in Nystagmus Duration (%) |
---|---|
8 | 35 |
16 | 48 |
32 | 59 |
Pharmacokinetics
Betahistine is rapidly absorbed after oral administration, achieving peak plasma concentrations (Cmax) within one hour. The mean elimination half-life ranges from 3 to 4 hours , with over 85% of the dose excreted in urine within 24 hours. The primary metabolite identified is 2-pyridylacetic acid (2-PAA) , which may also possess pharmacological activity .
Table 2: Pharmacokinetic Parameters of Betahistine
Parameter | Value |
---|---|
Cmax | Achieved in ~1 hour |
Half-life | 3-4 hours |
Urinary Excretion | >85% within 24 hours |
Primary Metabolite | 2-Pyridylacetic acid |
Clinical Studies and Findings
Betahistine has been extensively studied for its efficacy in treating Ménière's disease. A significant clinical trial involving patients demonstrated that betahistine significantly reduced the frequency and severity of vertigo attacks. The compound's ability to enhance cochlear blood flow has been linked to its therapeutic effects .
Case Study: Betahistine in Vestibular Disorders
A recent study evaluated the effects of betahistine on patients diagnosed with vestibular pathology. The results indicated a marked improvement in balance and reduction in vertiginous symptoms after treatment with betahistine-d3 dihydrochloride. Notably, patients receiving higher doses exhibited more pronounced benefits .
Comparative Analysis with Other Treatments
In comparison to other treatments for Ménière's disease, such as diuretics or corticosteroids, betahistine offers a unique mechanism by directly targeting histaminergic pathways. While diuretics aim at fluid management, betahistine addresses the underlying neurovascular components contributing to vertigo.
Table 3: Comparison of Treatment Modalities for Ménière's Disease
Treatment Type | Mechanism of Action | Efficacy |
---|---|---|
Betahistine | H1 agonist/H3 antagonist | High |
Diuretics | Fluid reduction | Moderate |
Corticosteroids | Anti-inflammatory | Variable |
Propriétés
IUPAC Name |
2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1D3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDFMHARQUBJRE-GXXYEPOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.